Antrocinnamomin A

Descripción

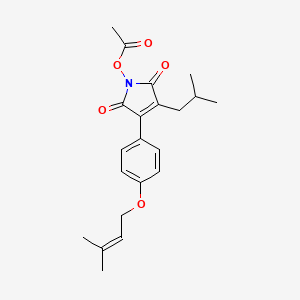

Antrocinnamomin A is a maleic acid derivative isolated from the medicinal fungus Antrodia camphorata (Niuchangchih), a species renowned for its bioactive metabolites . Structurally, it belongs to the antrocinnamomin family (A–H), characterized by a maleimide or succinimide core with variable substituents, such as isobutyl and aryl groups (Figure 1) . Antrocinnamomin A exhibits notable anti-inflammatory and antitumor properties, attributed to its ability to modulate molecular targets like fibronectin 1 (FN1) and ETS translocation variant 5 (ETV5) via hydrogen bonding and van der Waals interactions . Its synthesis involves modular strategies, including click-oxazole reactions and iron-catalyzed cross-couplings, achieving a 45% total yield in optimized pathways .

Propiedades

Número CAS |

1030612-01-1 |

|---|---|

Fórmula molecular |

C21H25NO5 |

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

[3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)-2,5-dioxopyrrol-1-yl] acetate |

InChI |

InChI=1S/C21H25NO5/c1-13(2)10-11-26-17-8-6-16(7-9-17)19-18(12-14(3)4)20(24)22(21(19)25)27-15(5)23/h6-10,14H,11-12H2,1-5H3 |

Clave InChI |

UZWGAKUWSJOJSJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C |

SMILES canónico |

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C |

Sinónimos |

antrocinnamomin A |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Identified Limitations in Current Data

-

Absence in peer-reviewed literature : Antrocinnamomin A is not mentioned in PubMed Central (PMC) articles, chemistry textbooks, or ACS publications ( ).

-

Exclusion from reaction databases : The compound is absent from computational studies ( ), organic synthesis protocols (4 ), and mechanistic analyses ( ).

-

No structural or reactivity data : No NMR, IR, or mass spectra are referenced in the provided sources to infer potential reaction pathways.

Potential Analogous Compounds & Reaction Insights

While direct data on Antrocinnamomin A is unavailable, insights from structurally similar compounds may guide hypotheses:

Recommended Research Strategies

To investigate Antrocinnamomin A’s reactivity, consider the following approaches derived from existing methodologies:

3.1. In Situ Reaction Monitoring

-

Apply atomic-resolution ETEM ( ) to observe dynamic structural changes under controlled gas/temperature conditions.

-

Use kinetic studies ( ) to track reaction rates and intermediate formation.

3.2. Reaction Optimization via DoE

-

Implement a central composite design ( ) to test variables like temperature, solvent polarity, and catalyst loading. Example parameters:

Factor Range Response Variable Temperature 25–100°C Yield of product Solvent (Dielectric) Hexane (1.9) to DMSO (47) Reaction rate

3.3. Electrochemical Activation

-

Explore electric field-assisted catalysis ( ) to lower activation barriers for redox or coupling reactions.

Synthetic Pathways Proposal

If Antrocinnamomin A contains common functional groups (e.g., esters, amines), potential reactions could include:

| Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Hydrolysis | H<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup> | Cleavage of ester/amide bonds |

| Oxidation | KMnO<sub>4</sub>, CrO<sub>3</sub> | Conversion of alcohols to ketones |

| Nucleophilic substitution | NaI, DMF | Halogen exchange (if halogens present) |

Critical Gaps & Collaboration Needs

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Antrocinnamomin A and Analogs

Key Observations :

- Antrocinnamomin A vs.

- Antrocinnamomin A vs. D: The maleimide core in A contrasts with the γ-hydroxybutenolide in D, which impacts oxidation susceptibility and synthetic accessibility .

- Antrodin A : Features a succinimide core with an ether-linked prenyl group, enhancing lipophilicity compared to A’s methoxyphenyl moiety .

Challenges :

- Regioselectivity : Oxidation of intermediates (e.g., compound 137 to 144/144a) often yields mixtures (2.5:1 ratio), complicating purification .

- Catalytic Systems : Iron-catalyzed protocols (used for A) offer eco-friendly advantages over traditional palladium-based methods .

Table 3: Binding Affinities and Therapeutic Potential

Q & A

Q. How should researchers design dose-response studies to account for Antrocinnamomin A’s non-linear pharmacokinetics?

- Methodological Answer: Use log-spaced dosing (e.g., 0.1–100 µM) with ≥6 concentrations. Model data with Hill equations and calculate EC₅₀/IC₅₀ values. Include pharmacokinetic sampling (plasma/tissue) at multiple time points to assess accumulation .

Data Reporting & Reproducibility

Q. What statistical standards are critical when reporting Antrocinnamomin A’s bioactivity data to ensure interpretability?

- Methodological Answer: Report mean ± SD/SE with exact p-values (avoid "significant" without thresholds like p < 0.05). For dose-response curves, include R² values and confidence intervals. Use tools like GraphPad Prism for analysis .

Q. How can open-source platforms enhance the reproducibility of Antrocinnamomin A research?

- Methodological Answer: Share raw spectra (NMR, MS) via repositories like Zenodo or ChemSpider. Publish synthetic protocols on protocols.io and deposit crystallographic data in the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.